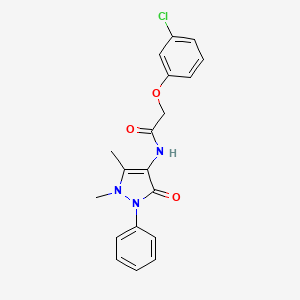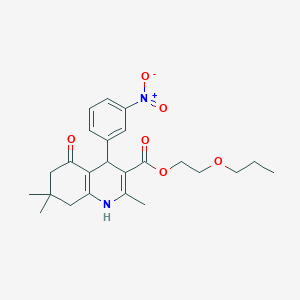
1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine, also known as 4-FPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained attention in scientific research due to its potential as a drug candidate for various medical applications.
作用機序
The exact mechanism of action of 1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic and antidepressant effects. Additionally, it has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its anxiolytic effects. Furthermore, 1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine has been shown to inhibit the uptake of dopamine, which may contribute to its potential as a treatment for drug addiction.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to reduce the locomotor activity of animals, which may contribute to its sedative effects. Additionally, it has been shown to reduce the levels of corticosterone, a stress hormone, in animals, which may contribute to its anxiolytic effects. Furthermore, 1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons, which may contribute to its potential as a treatment for depression.
実験室実験の利点と制限
One advantage of using 1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine in lab experiments is its potential as a drug candidate for various medical applications. Additionally, it has been shown to have a relatively low toxicity profile in animals, which may make it a safer alternative to other drugs. However, one limitation of using 1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine in lab experiments is its limited availability and high cost. Furthermore, its exact mechanism of action is not fully understood, which may limit its potential as a drug candidate.
将来の方向性
There are several future directions for the study of 1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine. One direction is to further investigate its potential as a treatment for drug addiction, as it has shown promising results in reducing the rewarding effects of drugs such as cocaine and methamphetamine. Additionally, further studies are needed to fully understand its mechanism of action, which may lead to the development of more effective drugs. Furthermore, 1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine may have potential as a treatment for other medical conditions such as anxiety disorders and cancer, which warrant further investigation.
合成法
The synthesis of 1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine involves a series of chemical reactions that result in the formation of the final product. The starting material is 4-fluoroaniline, which is reacted with 2-phenylbutyryl chloride in the presence of a base to form 4-fluoro-N-(2-phenylbutanoyl)aniline. This intermediate is then reacted with piperazine in the presence of a catalyst to form 1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine has been studied for its potential as a drug candidate for various medical applications. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. Additionally, it has been studied for its potential as a treatment for drug addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and methamphetamine. Furthermore, 1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine has been studied for its potential as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O/c1-2-19(16-6-4-3-5-7-16)20(24)23-14-12-22(13-15-23)18-10-8-17(21)9-11-18/h3-11,19H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHSAQLRFAAESF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-phenoxyethoxy)ethyl]-1-butanamine oxalate](/img/structure/B5089697.png)
![2-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5089698.png)
![1-(4-methylphenyl)-3-[(1-naphthylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5089701.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glycine](/img/structure/B5089706.png)

![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5089720.png)
![ethyl {2,4-dioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B5089733.png)
![4-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl acetate](/img/structure/B5089747.png)
![ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-{[4-(ethoxycarbonyl)phenyl]amino}-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5089748.png)

![2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B5089761.png)
![9-(4-chlorophenyl)-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5089769.png)
![ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B5089770.png)